molecular formula C18H20Br2N2Ni B6298155 2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide CAS No. 189179-91-7

2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide

Cat. No.: B6298155
CAS No.: 189179-91-7
M. Wt: 482.9 g/mol
InChI Key: YZIHLYMESPQDHK-UHFFFAOYSA-L
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Description

2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide, also known as [NiBr2(4-MePh-bian)], is a coordination compound with the molecular formula C18H20Br2N2Ni and a molecular weight of 482.9 g/mol.

Preparation Methods

The synthesis of 2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide typically involves the direct condensation of mono(imino)pyrroles with nickel dichloride . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent oxidation. The resulting product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols.

    Coordination: It can form coordination complexes with other ligands, which can alter its chemical properties and reactivity.

Scientific Research Applications

2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: The compound has been studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the production of high-performance materials, such as polymers and coatings, due to its catalytic properties.

Mechanism of Action

The mechanism of action of 2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide involves its ability to coordinate with various ligands and form stable complexes. These complexes can interact with molecular targets, such as enzymes or DNA, and modulate their activity. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool in scientific research.

Comparison with Similar Compounds

2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide can be compared with other similar compounds, such as:

    Nickel(II) acetylacetonate: Another nickel-based coordination compound used in catalysis.

    Nickel(II) chloride: A simpler nickel compound with different reactivity and applications.

    Nickel(II) sulfate: Commonly used in electroplating and as a catalyst in various chemical reactions.

The uniqueness of this compound lies in its ability to form stable complexes with a wide range of ligands, making it highly versatile in both research and industrial applications.

Properties

IUPAC Name

2-N,3-N-bis(4-methylphenyl)butane-2,3-diimine;dibromonickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2.2BrH.Ni/c1-13-5-9-17(10-6-13)19-15(3)16(4)20-18-11-7-14(2)8-12-18;;;/h5-12H,1-4H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIHLYMESPQDHK-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)C)C.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Br2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333899
Record name 2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189179-91-7
Record name 2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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